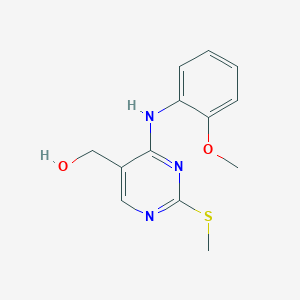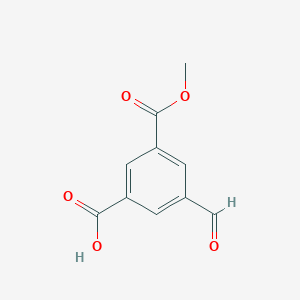
TERT-BUTYL-2(R)-ETHYL-4-BENZYL-1-PIPERAZINE CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL-2(R)-ETHYL-4-BENZYL-1-PIPERAZINE CARBOXYLATE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL-2(R)-ETHYL-4-BENZYL-1-PIPERAZINE CARBOXYLATE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Addition of the tert-Butyl Group: The tert-butyl group can be added through the reaction of the piperazine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the piperazine ring, potentially converting it into a more saturated form.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
TERT-BUTYL-2(R)-ETHYL-4-BENZYL-1-PIPERAZINE CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of TERT-BUTYL-2(R)-ETHYL-4-BENZYL-1-PIPERAZINE CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2R)-4-benzylpiperazine-1-carboxylate: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
tert-Butyl (2R)-4-ethylpiperazine-1-carboxylate: Lacks the benzyl group, which can influence its overall properties.
Uniqueness
TERT-BUTYL-2(R)-ETHYL-4-BENZYL-1-PIPERAZINE CARBOXYLATE is unique due to the presence of both benzyl and ethyl groups on the piperazine ring, which can confer distinct chemical and biological properties compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
393781-69-6 |
|---|---|
Formule moléculaire |
C18H28N2O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
tert-butyl (2R)-4-benzyl-2-ethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-5-16-14-19(13-15-9-7-6-8-10-15)11-12-20(16)17(21)22-18(2,3)4/h6-10,16H,5,11-14H2,1-4H3/t16-/m1/s1 |
Clé InChI |
HUXGLBKCRYRMDA-MRXNPFEDSA-N |
SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
SMILES isomérique |
CC[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
SMILES canonique |
CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(2,5-dimethylphenoxy)ethyl]cyclopropanamine](/img/structure/B1497482.png)

![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B1497487.png)


![3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine](/img/structure/B1497506.png)



